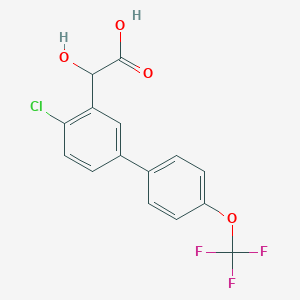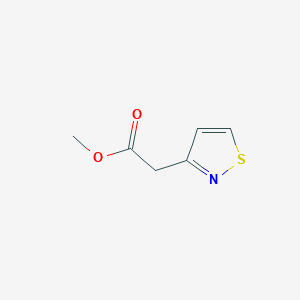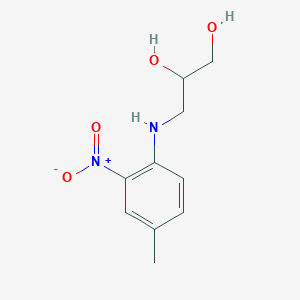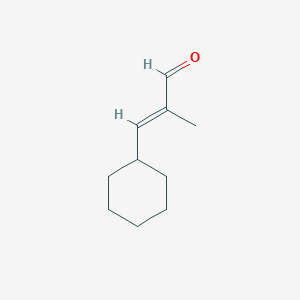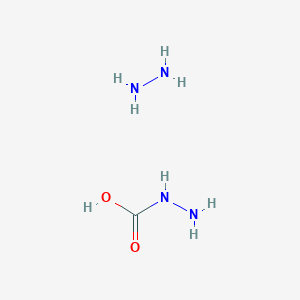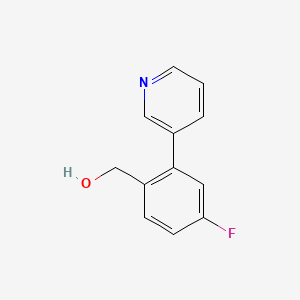
1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C6H12O6 and a molar mass of 180.16 g/mol . This compound is naturally occurring and is found in various fruits and plants. It is known for its sweet taste and is used in the food industry as a sweetener.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,5,6-Pentahydroxyhexan-2-one can be synthesized through the oxidation of D-sorbitol using microbial or enzymatic methods. The process involves the use of Gluconobacter oxydans, a bacterium that selectively oxidizes D-sorbitol to L-sorbose . The reaction conditions typically include a controlled pH, temperature, and aeration to optimize the yield.
Industrial Production Methods
In industrial settings, the production of 1,3,4,5,6-Pentahydroxyhexan-2-one involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is carried out in large bioreactors where the conditions are carefully monitored to ensure maximum efficiency and yield. The product is then purified through crystallization and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,6-Pentahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce L-sorbose acid.
Reduction: It can be reduced to produce D-sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: L-sorbose acid
Reduction: D-sorbitol
Substitution: Various acetylated derivatives
Wissenschaftliche Forschungsanwendungen
1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of vitamin C.
Industry: It is used in the food industry as a sweetener and in the production of various food additives.
Wirkmechanismus
The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-sorbitol: A sugar alcohol that can be oxidized to produce 1,3,4,5,6-Pentahydroxyhexan-2-one.
D-fructose: A ketose sugar similar in structure but differing in the position of the hydroxyl groups.
D-glucose: An aldohexose sugar that can be converted to D-sorbitol and subsequently to 1,3,4,5,6-Pentahydroxyhexan-2-one.
Uniqueness
1,3,4,5,6-Pentahydroxyhexan-2-one is unique due to its specific configuration and its role as an intermediate in the synthesis of vitamin C. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C12H24O8 |
|---|---|
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3 |
InChI-Schlüssel |
BQYPOGXVXCJSMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


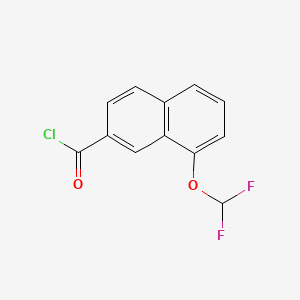
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
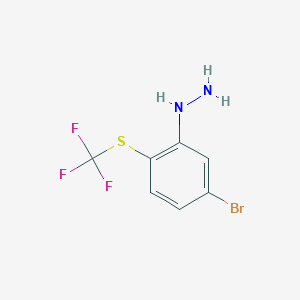
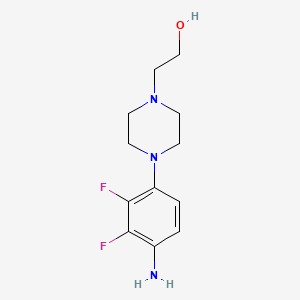
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)

